N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural similarities to "N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" have been synthesized and characterized for their potential as drug candidates. For instance, methylbenzenesulfonamide derivatives have been studied for their potential as CCR5 antagonists, which could be used in the prevention of HIV-1 infection. These compounds are characterized by active groups such as pyridine, benzenesulfonyl, and bromine atoms, suggesting their use in targeting preparations for disease treatment (Cheng De-ju, 2015).
Pharmacological Characterization
Related compounds have also been pharmacologically characterized for their receptor affinity and selectivity, illustrating potential therapeutic applications. For example, a study on a novel κ-opioid receptor (KOR) antagonist showed high affinity and selectivity, demonstrating potential for the treatment of depression and addiction disorders (S. Grimwood et al., 2011).
Novel Synthesis Methods
Research into novel synthesis methods for related compounds indicates the ongoing development of more efficient chemical processes. For instance, a study described the efficient synthesis of oxazolidinones and amides with (hetero)aryl iodides using a Cu-catalyzed N-arylation process at room temperature, highlighting advancements in synthetic chemistry (Subhajit Bhunia et al., 2022).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues for the inhibition of Mycobacterium tuberculosis GyrB ATPase demonstrate the potential use of related compounds in addressing infectious diseases. One of the synthesized compounds showed promising activity against Mycobacterium tuberculosis, indicating the relevance of such structures in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Properties
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-9-20-10-7-15)21-11-8-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-7,9-10,13,16H,1-2,4,8,11-12,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBROGCOXBLAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.